molecular formula C15H13N3O2 B13719654 1-Benzyl-5-aminoindazolyl-3-carboxylic acid

1-Benzyl-5-aminoindazolyl-3-carboxylic acid

Cat. No.: B13719654
M. Wt: 267.28 g/mol
InChI Key: NMNDHMKRTXANEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-Benzyl-5-aminoindazolyl-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-aminoindazolyl-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-5-aminoindazolyl-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-amino-1-benzylindazole-3-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c16-11-6-7-13-12(8-11)14(15(19)20)17-18(13)9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,19,20)

InChI Key

NMNDHMKRTXANEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C(=N2)C(=O)O

Origin of Product

United States

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